1-Azido-1,1-dinitroethane

Beschreibung

Contextualization within High Energy Density Materials (HEDMs) Research

High Energy Density Materials (HEDMs) are a class of substances that store a large amount of chemical energy, which can be released rapidly. The primary goal in HEDM research is to develop new compounds that offer superior performance, such as increased explosive power and enhanced thermal stability, while also being less sensitive to accidental detonation. scispace.com 1-Azido-1,1-dinitroethane is a prominent example of a geminal polynitro compound, a family of molecules recognized for their potential in energetic materials and propellants. The presence of both azido (B1232118) and nitro groups within the same molecule is a key area of interest, as the azide (B81097) group contributes a significant amount of energy upon decomposition, while the nitro groups provide the necessary oxygen for combustion. google.com This combination makes this compound a valuable candidate for applications requiring high detonation velocity and pressure.

Historical Perspective on Azido and Polynitro Energetic Compounds

The pursuit of powerful and stable energetic materials has a long history. Early research focused on polynitroaromatic compounds like TNT and cyclic nitramines such as RDX and HMX. google.com While effective, these materials have limitations regarding thermal stability and sensitivity. google.com This led to investigations into polynitro aliphatic compounds, which showed promise as energetic plasticizers in modern explosive and propellant formulations. google.com

The introduction of the azido group into energetic molecules marked a significant advancement. Organic azides are known for their high energy content, contributing approximately 80 to 90 kcal/mol to a molecule's energy without negatively impacting its oxygen-to-carbon ratio. google.com Early synthetic efforts often involved linking separate polynitroalkyl and azidoalkyl parts through non-energetic connections. google.com The synthesis of compounds like this compound, where both functionalities are on the same carbon atom, represents a more advanced approach to maximizing energy density. The synthesis of its precursor, 1,1-dinitroethane (B1361779), was achieved through the nitration of nitroethane using reagents like silver nitrate (B79036) and sodium nitrite (B80452) under alkaline conditions.

Structural Features and Their Theoretical Implications for Energetic Behavior

The energetic properties of this compound are intrinsically linked to its molecular structure. The key feature is the geminal arrangement of one azido and two nitro groups on a single carbon atom. This configuration leads to a high degree of destabilization energy, a desirable characteristic for an energetic material.

The azide group (-N₃) is known for its propensity to readily release nitrogen gas (N₂) upon decomposition, a highly exothermic process that contributes significantly to the compound's explosive power. vulcanchem.com The two nitro groups (-NO₂) act as powerful oxidizers, ensuring efficient combustion of the carbon and hydrogen atoms within the molecule. This combination of a high-energy functional group and built-in oxidizers results in a high detonation velocity, estimated to be around 7,500 m/s. Theoretical calculations, such as those using isodesmic reactions, are employed to predict the heat of formation of such compounds, providing valuable insights into their energetic potential. researchgate.netwiley.comdtic.mil

Overview of Current Research Trajectories on this compound

Current research on this compound is multifaceted, focusing on synthesis, characterization, and theoretical modeling to better understand and optimize its properties. Researchers are exploring various synthetic routes, including electrochemical methods and nucleophilic substitution reactions.

Electrochemical synthesis involves the electrolysis of 1,1-dinitroethane in an alkaline solution with sodium azide. Another method involves the reaction of 1,1,1-trinitroethane (B3344105) with lithium azide. researchgate.net These studies aim to improve reaction yields and scalability for potential industrial applications.

Characterization techniques such as IR and NMR spectroscopy are crucial for confirming the purity and structure of the synthesized compound. The thermal behavior of this compound is also a key area of investigation, as it determines the material's stability and suitability for various applications. While it possesses moderate stability, its decomposition at lower temperatures compared to some other energetic materials is a factor under consideration.

Theoretical studies continue to play a vital role in predicting the energetic performance of this compound and guiding the design of new, even more powerful and stable HEDMs. wiley.comosti.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃N₅O₄ |

| Molecular Weight | 161.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56522-42-0 |

| Detonation Velocity | ~7,500 m/s |

Synthesis Methods for this compound

| Method | Description |

| Electrochemical Synthesis | Electrolysis of 1,1-dinitroethane in an alkaline solution containing sodium azide. |

| Lithium Azide Substitution | Reaction of 1,1,1-trinitroethane with lithium azide in a polar aprotic solvent. researchgate.net |

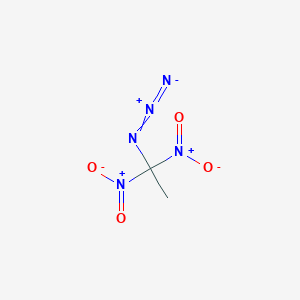

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

56522-42-0 |

|---|---|

Molekularformel |

C2H3N5O4 |

Molekulargewicht |

161.08 g/mol |

IUPAC-Name |

1-azido-1,1-dinitroethane |

InChI |

InChI=1S/C2H3N5O4/c1-2(4-5-3,6(8)9)7(10)11/h1H3 |

InChI-Schlüssel |

ZDTITQCJOXMEBX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Azido 1,1 Dinitroethane: Development and Optimization

Strategies for Carbon-Azide Bond Formation in Polynitroalkane Systems

The formation of the C-N₃ bond in the presence of two electron-withdrawing nitro groups presents a unique synthetic challenge. Researchers have developed several key strategies to address this, which are detailed below.

Initial attempts at the electrochemical synthesis of 1-azido-1,1-dinitroethane reported low yields and purity. dtic.mil However, subsequent investigations into the experimental variables have led to improved yields of 30-40% at both platinum and graphite (B72142) anodes. dtic.mil A key challenge in this method is the potential for the displacement of a nitro group, leading to the formation of an unstable diazido derivative. datapdf.com

Microfluidic reactor technology has been explored to control the highly exothermic nature of azidation reactions. smolecule.com A divided microfluidic electrochemical cell, featuring a proton exchange membrane, can separate the anode and cathode compartments, which allows for controlled ion transport and helps prevent undesirable side reactions. smolecule.com

Table 1: Optimized Conditions for Electrolytic Azidation of 1,1-Dinitroethane (B1361779)

| Parameter | Optimal Range/Value | Purpose |

|---|---|---|

| pH | ≥10 | To ensure the formation of the dinitroethane anion. |

| Temperature | 20–25°C | To minimize side reactions. |

Nucleophilic substitution represents a classical and widely utilized approach for the formation of organic azides. The azide (B81097) ion is a potent nucleophile, readily participating in Sₙ2 reactions. masterorganicchemistry.com

One of the primary synthetic routes to this compound involves the reaction of 1,1,1-trinitroethane (B3344105) with an azide salt. In this reaction, the azide ion acts as a nucleophile, displacing one of the nitro groups from the trinitromethyl precursor. The use of lithium azide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a common protocol. To enhance the reaction's efficiency and suppress the decomposition of the azide, a stoichiometric excess of lithium azide (typically 1.2–1.5 equivalents) and an inert atmosphere are often employed.

The direct azidation of 1,1-dinitroethane is a primary method for synthesizing this compound. smolecule.com This typically involves the reaction of 1,1-dinitroethane with sodium azide in a suitable solvent. smolecule.com

Another approach involves the use of salts of 1,1-dinitroethane. For instance, the potassium salt of 1,1-dinitroethane can be treated with nitrogen oxides in an inert organic solvent, followed by further reactions to yield more complex structures, which may then be reacted with an azide source like trimethylsilyl (B98337) azide. google.com

A two-step process analogous to other azidation reactions can also be considered. This would first involve the halogenation (chlorination or bromination) of 1,1-dinitroethane at the α-carbon. The resulting halo-dinitroethane derivative would then be treated with sodium azide in a polar aprotic solvent to facilitate the azide substitution.

Oxidative coupling reactions provide an alternative pathway for the synthesis of azido-nitro compounds. This methodology is based on the oxidative addition of the azide ion to the anions of nitroalkanes. datapdf.com The reaction of salts of primary nitroalkanes, such as 1-aci-nitroethane, with sodium azide in the presence of an oxidizing agent like ammonium (B1175870) peroxodisulfate can yield 1-azido-1-nitroethane. researchgate.net

This method has been successfully extended to the synthesis of stable, isolable geminal azido-nitro compounds in cyclic systems. datapdf.com For example, 1-azido-1-nitrocyclohexane (B14410928) was prepared from nitrocyclohexane (B1678964) using sodium azide and potassium ferricyanide (B76249). datapdf.com While this approach has shown promise, its application to other ring systems has had varied success, with some isomeric products proving to be unstable. datapdf.com

Nucleophilic Substitution Reactions with Azide Anions

Investigation of Reaction Conditions and Selectivity

The selectivity of the reaction, favoring the formation of the desired this compound over byproducts, is highly dependent on the reaction conditions.

In electrolytic azidation, controlling the pH, temperature, and current density is critical to minimize side reactions, such as the reduction of the nitro group.

For nucleophilic substitution reactions, the choice of solvent and the stoichiometry of the reactants are important factors. The use of polar aprotic solvents like DMF or DMSO facilitates the reaction between the azide salt and the polynitroalkane precursor. Using an excess of the azide salt can help drive the reaction to completion but may also lead to the formation of diazido byproducts if the reaction time is prolonged. datapdf.com

In oxidative coupling methods, the choice of the oxidizing agent is crucial. Potassium ferricyanide and ammonium peroxodisulfate have been effectively used. datapdf.comresearchgate.net The reaction medium, often a two-phase system (e.g., methylene (B1212753) chloride-water), can also influence the outcome of the reaction. researchgate.net

Table 2: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Precursors | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Electrolytic Azidation | 1,1-Dinitroethane | Sodium azide, alkaline solution | Direct route, potential for control via electrochemical parameters. dtic.mil | Low yields initially, potential for diazide formation, requires specialized equipment. dtic.mildatapdf.com |

| Nucleophilic Substitution | 1,1,1-Trinitroethane | Lithium azide, polar aprotic solvents (DMF, DMSO) | Established method, can achieve good yields. | Requires a trinitromethyl precursor. |

| Nucleophilic Substitution | 1,1-Dinitroethane and its salts | Sodium azide, halogenating agents (optional) | Direct use of 1,1-dinitroethane. smolecule.com | May require a two-step halogenation-azidation process. |

| Oxidative Coupling | Salts of nitroalkanes (e.g., 1-aci-nitroethane) | Sodium azide, oxidizing agents (e.g., (NH₄)₂S₂O₈, K₃[Fe(CN)₆]) | Applicable to various nitroalkane salts. datapdf.comresearchgate.net | Stability of products can be an issue, may not be directly applicable to 1,1-dinitroethane without modification. datapdf.com |

Effects of Temperature, Pressure, and Reactant Concentrations

The efficiency and outcome of the synthesis of this compound are highly sensitive to the reaction conditions. Precise control over temperature, pressure, and the concentration of reactants is crucial for maximizing yield and minimizing the formation of undesirable byproducts.

One of the primary methods for synthesizing this compound is through the electrolysis of 1,1-dinitroethane in an alkaline solution containing sodium azide. For this electrochemical synthesis, maintaining the temperature between 20–25°C is optimal for minimizing side reactions, such as the reduction of the nitro group. The pH of the solution is also a critical factor, with a pH of 8 or higher being necessary. scispace.com Specifically, a pH of ≥10 has been found to optimize yields. The current density during electrolysis should be controlled within the range of 0.5–1.0 A/cm² to further prevent unwanted side reactions.

In non-electrochemical methods, such as the reaction of a 1,1,1-trinitromethyl compound with lithium azide, the stoichiometry of the reactants is a key parameter. google.com Utilizing a stoichiometric excess of lithium azide, typically between 1.2 to 1.5 equivalents, helps to suppress the decomposition of the azide.

The concentration of the base in pseudohalide functionalization reactions is also a significant factor. To effectively deprotonate the nitroethane intermediate (with a pKa of approximately 8.3) without causing azide decomposition, sodium hydroxide (B78521) concentrations exceeding 1.5 M are required. smolecule.com A stoichiometric ratio of 1.5:1 (NaOH:nitroethane) has been shown to achieve a conversion efficiency of 92%. smolecule.com Increasing this ratio further provides diminishing returns due to the increased ionic strength affecting mass transfer. smolecule.com

Table 1: Optimized Parameters for this compound Synthesis

| Parameter | Optimal Range/Value | Synthesis Method |

| Temperature | 20–25°C | Electrochemical Synthesis |

| pH | ≥10 | Electrochemical Synthesis |

| Current Density | 0.5–1.0 A/cm² | Electrochemical Synthesis |

| Lithium Azide Stoichiometry | 1.2–1.5 equivalents | Nucleophilic Substitution |

| Sodium Hydroxide Concentration | >1.5 M | Pseudohalide Functionalization |

| NaOH:Nitroethane Ratio | 1.5:1 | Pseudohalide Functionalization |

Role of Solvents and Catalysts in Azidation Processes

The choice of solvents and the use of catalysts play a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and the stability of intermediates.

In the lithium azide substitution reaction with trinitromethyl precursors, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed. These solvents are effective in dissolving the reactants and facilitating the nucleophilic substitution process.

For electrochemical syntheses, particularly in microfluidic reactors, mediator systems are crucial. Potassium ferrocyanide (K₄[Fe(CN)₆]) has been identified as an optimal mediator, used at a concentration of 0.25 M in conjunction with 5.0 M sodium nitrite (B80452). smolecule.com This system serves a dual purpose: it facilitates electron transfer, reducing the anode overpotential by 300 mV compared to direct oxidation, and it stabilizes reactive intermediates, thereby suppressing side reactions like oxygen evolution. smolecule.com The mediator-to-substrate ratio is critical for selectivity; a molar ratio of 0.2:1 (ferrocyanide:nitroethane) maximizes the current efficiency for azide formation, achieving Faradaic yields of 72%. smolecule.com Ratios higher than this promote competing nitration pathways, while lower ratios can lead to increased electrode passivation. smolecule.com

In some synthetic approaches, a two-phase solvent system is utilized. For instance, a water/ether biphasic mixture has been used in the nitration of nitroethane to form the precursor 1,1-dinitroethane. In microfluidic systems, an in-line extraction with a solvent like chloroform (B151607) is employed post-reaction to continuously separate the organic product from aqueous byproducts, achieving over 85% extraction efficiency. smolecule.com

Table 2: Solvents and Catalysts in this compound Synthesis

| Component | Role | Synthesis Method | Concentration/Conditions |

| Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) | Solvent | Nucleophilic Substitution | - |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Mediator | Electrochemical Synthesis | 0.25 M |

| Sodium Nitrite (NaNO₂) | Co-mediator | Electrochemical Synthesis | 5.0 M |

| Water/Ether | Solvent System | Precursor Synthesis | Biphasic mixture |

| Chloroform | Extraction Solvent | Microfluidic Synthesis | In-line extraction |

Development of Laboratory and Scalable Synthesis Protocols

The transition from laboratory-scale synthesis to larger, scalable production of this compound presents significant challenges, primarily due to the energetic and potentially unstable nature of the compound and its intermediates.

Early laboratory syntheses often faced difficulties. For example, attempts to synthesize this compound electrochemically were met with the propensity of the compound to displace a nitro group, forming a highly unstable diazido derivative. datapdf.com This highlighted the need for carefully controlled reaction conditions.

More recent developments have focused on improving the safety and efficiency of the synthesis. The reaction of 1,1,1-trinitroethane with lithium azide in a dipolar aprotic solvent was developed as a chemical method to overcome the low yields and scalability issues of earlier electrolysis methods. google.com

Microfluidic reactor technology has emerged as a key advancement for the synthesis of this compound. smolecule.com These reactors offer precise control over reaction parameters, which is critical for managing exothermic reactions and the stability of intermediates. smolecule.com A divided microfluidic electrochemical cell, using a proton exchange membrane like Nafion®, separates the anode and cathode compartments, allowing for controlled ion transport and preventing undesirable redox interactions. smolecule.com This technology is seen as a critical enabler for the controlled synthesis of this energetic compound. smolecule.com

The electrolytic synthesis, in general, is considered to offer scalability for the industrial production of propellants. While direct azidation of 1,1-dinitroethane is a primary method, it requires well-controlled conditions. smolecule.com Alternative routes, though less common, may involve more complex precursors or different azide sources but often result in lower yields or require more elaborate setups. smolecule.com

Table 3: Comparison of Synthesis Protocols

| Protocol | Scale | Key Features | Advantages | Challenges |

| Early Electrochemical | Laboratory | Electrolysis of 1,1-dinitroalkane and sodium azide. google.com | Direct conversion. | Low yields, formation of unstable byproducts, not easily scalable. google.comdatapdf.com |

| Nucleophilic Substitution | Laboratory | Reaction of 1,1,1-trinitroethane with lithium azide in aprotic solvents. google.com | Improved yields over early electrolysis, general method. google.com | Requires handling of trinitro precursors. |

| Microfluidic Electrochemical | Laboratory/Scalable | Divided electrochemical cell with mediator system. smolecule.com | Precise control of reaction conditions, enhanced safety, high efficiency. smolecule.com | Requires specialized equipment and setup. |

Chemical Reactivity and Transformation Pathways of 1 Azido 1,1 Dinitroethane

Mechanistic Investigations of Azide (B81097) Group Reactivity

The azide group in 1-azido-1,1-dinitroethane is a versatile functional group, participating in a range of reactions, most notably cycloadditions. The presence of the strongly electron-withdrawing geminal dinitro groups significantly influences the azide's electronic properties and reactivity.

The azide group of this compound readily participates in [3+2] cycloaddition reactions, a class of reactions fundamental to "click chemistry".

With Alkynes: this compound undergoes Huisgen 1,3-dipolar cycloadditions with alkynes to form substituted 1,2,3-triazoles. smolecule.com This reaction can be facilitated by copper(I) catalysis. smolecule.com Mechanistically, the potent electron-withdrawing nature of the two nitro groups polarizes the azide moiety, which can accelerate the reaction rate. This type of reaction is a cornerstone for linking molecules together, and the resulting triazoles are stable heterocyclic structures. For analogous compounds like 1-azido-1,1,2,2-tetrafluoroethane, these copper-catalyzed cycloadditions with terminal alkynes proceed efficiently to yield 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.gov

With Amines: While direct reaction data with amines for this compound is sparse, the reactivity of analogous azides suggests a likely pathway. For instance, 1-azido-1,1,2,2-tetrafluoroethane reacts with primary amines to form 5-substituted tetrazoles. nih.gov The proposed mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide group. This is followed by cyclization and elimination to generate the stable tetrazole ring. nih.gov It is plausible that this compound would follow a similar reaction pathway.

Rhodium(II) catalysts are known to mediate the transformation of 1,2,3-triazoles, formed from azides, into other heterocyclic systems through a process called transannulation. While this specific reaction has not been documented for triazoles derived directly from this compound, studies on analogous fluorinated systems provide mechanistic insights. For example, N-tetrafluoroethyl-1,2,3-triazoles, when treated with a rhodium(II) catalyst in the presence of nitriles, undergo denitrogenative transannulation to form substituted imidazoles. nih.gov This process involves the rhodium-catalyzed extrusion of N₂ from the triazole ring, generating a rhodium-bound imino carbene intermediate, which is then trapped by the nitrile to form the new imidazole (B134444) ring.

The direct acid-mediated denitrogenation of this compound is not a commonly reported transformation. However, the triazole products resulting from its cycloaddition reactions can undergo acid-mediated processes. In a related case, N-fluoroalkylated 1,2,3-triazoles, when treated with a strong Brønsted acid like triflic acid, undergo a denitrogenative reaction to afford β-enamido triflates. nih.gov This transformation demonstrates that the nitrogen atoms of the triazole ring can be removed under acidic conditions, leading to ring-opened products.

Reactivity of the Geminal Dinitro Group

The C(NO₂)₂ group is a powerful electron-withdrawing moiety that activates the molecule towards certain transformations, particularly elimination and nucleophilic substitution.

A key aspect of the reactivity of compounds containing a 1,1-dinitroethyl group is the formation of 1,1-dinitroethene (B14691783) as a highly reactive intermediate. acs.orgresearchgate.net This species is typically not isolated but is trapped in situ. It is generated from precursors like 1,1,1-trinitroethane (B3344105) or 1-halo-1,1-dinitroethanes via an elimination reaction, usually promoted by a base. wiley.com The base abstracts a proton from the carbon bearing the nitro groups, and a leaving group (such as nitrite (B80452) or halide) is subsequently eliminated.

Although direct evidence for the formation of 1,1-dinitroethene from this compound is not explicitly detailed in the search results, it is a highly probable pathway given the structural similarities to other 1,1-dinitroethane (B1361779) derivatives. acs.orgwiley.com This highly electrophilic alkene would then be susceptible to rapid attack by nucleophiles present in the reaction mixture. sci-rad.com

| Precursor Compound | Reagent/Condition | Intermediate Formed | Reference |

| 1,1,1-Trinitroethane | Organic Bases (e.g., trimethylamine, guanidine) | 1,1-Dinitroethene | wiley.com |

| 1-Halo-1,1-dinitroethanes | Organic Bases | 1,1-Dinitroethene | acs.orgwiley.com |

| 2,2-Dinitroethanol | Dehydration | 1,1-Dinitroethene | researchgate.netsci-rad.com |

The geminal dinitro group strongly influences the interaction of this compound with bases and nucleophiles.

Interaction with Bases: As mentioned, organic bases can promote the elimination of a leaving group to form 1,1-dinitroethene. wiley.com In the case of this compound, the azide group (N₃⁻) is a potential leaving group, although typically less facile than halides. However, the acidity of the methyl protons is enhanced by the adjacent dinitro groups, making them susceptible to abstraction by a base.

Interaction with Nucleophiles: The carbon atom bearing the two nitro groups is highly electrophilic and can be a target for nucleophilic attack. This can lead to the displacement of one of the nitro groups. For instance, attempts to synthesize this compound electrochemically showed a propensity for the compound to displace a nitro group to form a highly unstable diazido derivative. smolecule.com This suggests that the azide anion can act as a nucleophile, attacking the electrophilic carbon and displacing a nitrite anion. Studies on analogous 2,2-dinitroalkyl tosylates show that their reaction with nucleophiles is highly dependent on the nucleophile's basicity. Weakly basic nucleophiles tend to result in substitution of the tosylate group, whereas strong bases favor elimination reactions. datapdf.com

Theoretical Examination of Reaction Mechanisms and Transition States

Theoretical and computational chemistry serve as essential tools for investigating the reaction mechanisms of high-energy materials like this compound. These methods allow for the detailed examination of reaction pathways, transition states, and the energetics of decomposition, which are often too fast or hazardous to study experimentally. Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and advanced composite methods like G4 and CBS-QB3, provide significant insights into the molecule's stability and reactivity. acs.orgacs.org

A fundamental parameter derived from theoretical calculations is the heat of formation (HOF), which is crucial for determining the energy release in decomposition reactions. Various computational approaches have been employed to estimate the gas-phase heat of formation for this compound, yielding values that are critical for performance modeling. osti.govscispace.com For instance, calculations using Density Functional Tight Binding (DFTB) theory have been used to rapidly estimate these values for a range of energetic molecules. osti.gov More detailed calculations often use group additivity methods, where the HOF is estimated by summing the contributions of its constituent chemical groups. In the case of this compound, this involves coupling the group values for the methyl and azido (B1232118) groups with the value for a carbon atom attached to an azido and two nitro groups. scispace.com

Table 1: Theoretically Calculated Gas-Phase Heat of Formation (ΔfH°gas) for this compound

| Computational Method | Calculated Heat of Formation (kcal/mol) | Reference |

|---|---|---|

| Density Functional Tight Binding (DFTB) | 60.4 | osti.gov |

| Group Additivity Method | Not explicitly stated, but calculation methodology described | scispace.com |

The primary focus of theoretical examination is on the unimolecular decomposition mechanisms, which represent the initial steps of thermal decay. For aliphatic polynitro compounds and organic azides, several primary decomposition pathways are considered plausible. researchgate.netresearchgate.net The initial, rate-determining step is typically the homolytic cleavage of the weakest bond in the molecule. Theoretical studies on analogous nitroalkanes and azides suggest the following potential pathways for this compound:

C–NO₂ Bond Fission: Homolytic cleavage of one of the carbon-nitro bonds to yield a radical pair. This is a common decomposition pathway for many nitroalkanes. researchgate.net

C–N₃ Bond Fission: Cleavage of the carbon-azide bond. The relative weakness of this bond makes it a likely initiation step.

Nitro-Nitrite Rearrangement: An isomerization reaction involving the migration of an oxygen atom from a nitro group to the carbon backbone, forming a nitrite intermediate. This pathway has a high activation barrier but is a known mechanism in the decomposition of some nitro compounds. researchgate.net

Table 2: Potential Unimolecular Decomposition Pathways of this compound

| Reaction Pathway | Description | Theoretical Significance |

|---|---|---|

| C–NO₂ Bond Cleavage | Homolytic fission of a carbon-nitro bond to form C₂H₃N₄O₂• and •NO₂ radicals. | A competitive decomposition mechanism for nitroalkanes, often becoming significant at high temperatures. researchgate.net |

| C–N₃ Bond Cleavage | Homolytic fission of the carbon-azide bond to form C₂H₃N₂O₄• and •N₃ radicals. | The azide group is known for its thermal lability; this pathway is a highly probable initiation step. |

| Nitro-Nitrite Rearrangement | Isomerization to an unstable nitrite intermediate, which then decomposes. | A known, though often high-energy, pathway for nitroalkane decomposition. researchgate.net |

These theoretical investigations are critical for building predictive models of the stability and performance of this compound, guiding the synthesis and handling of this and other related high-energy materials.

Computational Chemistry and Theoretical Characterization of 1 Azido 1,1 Dinitroethane

Quantum Mechanical Approaches to Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 1-azido-1,1-dinitroethane at the molecular level. These methods model the behavior of electrons and nuclei to predict various chemical and physical characteristics.

Ab Initio Methods (e.g., G3MP2) for Thermochemical Properties

High-level ab initio methods, such as the Gaussian-3 (G3) theory and its variant G3MP2, are employed to achieve high accuracy in predicting thermochemical properties. scispace.com These methods, while computationally intensive, provide reliable data on enthalpies of formation and other energetic parameters by systematically accounting for electron correlation and using large basis sets. For instance, the G4 theory, a further refinement, has been used to predict the gas-phase enthalpy of formation of related nitro compounds with high accuracy. acs.orgacs.org

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Reactivity

Density Functional Theory (DFT) has proven to be a versatile and widely used method for studying energetic materials like this compound. It offers a favorable balance between computational cost and accuracy for a range of molecular properties.

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's structure. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the structure and identify characteristic vibrational modes.

To enhance the accuracy of DFT-calculated enthalpies of formation, various reaction schemes are employed. Isodesmic and isogyric reactions are hypothetical reactions designed to cancel out systematic errors in calculations by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. acs.orgdtic.mil This approach has been successfully applied to predict the gas-phase enthalpy of formation of this compound and other organic azides. nih.govresearchgate.net For example, an isodesmic reaction for this compound might involve its formal decomposition into simpler, well-characterized molecules. scispace.comdtic.miluni.edu

The following table showcases an example of an isodesmic reaction used in computational studies:

Table 1: Example of an Isodesmic Reaction for this compound| Reactants | Products |

|---|---|

| 1,1-Dinitropropane + methyl azide (B81097) | ethane (B1197151) + this compound |

Data sourced from references scispace.comuni.edu

The stability of this compound is intrinsically linked to the strength of its chemical bonds. DFT calculations are used to predict bond dissociation energies (BDEs), which quantify the energy required to break a specific bond. The C-N₃ and C-NO₂ bonds are of particular interest, as their cleavage often represents the initial step in the decomposition of such energetic materials. rudn.ru A lower BDE for a particular bond suggests it is a weaker point in the molecule and a likely trigger for decomposition.

Semiempirical Models (e.g., RM1, PM7, DFTB) for Rapid Property Estimation

While ab initio and DFT methods provide high accuracy, they can be computationally demanding for large-scale screening of new compounds. Semiempirical models like RM1, PM7, and Density-Functional Tight-Binding (DFTB) offer a faster, albeit less accurate, alternative for estimating properties. scispace.comosti.gov These methods use parameters derived from experimental data to simplify the quantum mechanical calculations. They are particularly useful for rapid estimation of properties like the heat of formation for a large number of molecules, aiding in the initial stages of energetic material design. osti.gov

Prediction of Heats of Formation (ΔfH°) in Gas and Condensed Phases

The heat of formation (ΔfH°) is a critical parameter that indicates the energy content of an explosive material. acs.org Computational methods are essential for predicting this value, especially for novel compounds that are difficult or dangerous to synthesize and characterize experimentally.

Theoretical approaches typically calculate the gas-phase heat of formation (ΔfH°(g)). scispace.com To obtain the more practically relevant condensed-phase (solid or liquid) heats of formation, the calculated gas-phase value is combined with a predicted heat of sublimation (ΔHsub) or vaporization (ΔHvap). scispace.comelectronicsandbooks.com

Various computational schemes have been developed and refined to improve the accuracy of these predictions. These often involve calibrating the results against a training set of molecules with well-established experimental data. electronicsandbooks.com For this compound, different computational methods have yielded a range of gas-phase heat of formation values.

Table 2: Computationally Predicted Gas-Phase Heats of Formation (ΔfH°(g)) for this compound

| Method | Predicted ΔfH°(g) (kcal/mol) | Reference |

|---|---|---|

| Isodesmic Reaction (DFT) | 63.4 | dtic.mil |

| RPH AE model | 54.3 | dtic.mil |

| Experimental (used in training sets) | 60.4 | dtic.milosti.govlanl.gov |

Data sourced from references dtic.milosti.govlanl.gov

These theoretical studies, from high-level ab initio calculations to rapid semiempirical models, provide a comprehensive understanding of the chemical and energetic properties of this compound. This knowledge is invaluable for the rational design and assessment of new energetic materials.

Group Additivity Methods and Parameterization

Group additivity methods are employed to estimate the thermochemical properties of molecules, such as the heat of formation, by summing the contributions of their constituent functional groups. For this compound, this involves the parameterization and application of specific group values. In one study, the gas-phase heat of formation (ΔfHo,298,g) for this compound was calculated by combining the group values for the methyl group and the azido (B1232118) group with the group value for a carbon atom attached to an azido group and two nitro groups. scispace.com For this calculation, the value for the [C-(N3)(NO2)2(C)] group was assumed to be equivalent to the group value for a carbon attached to a hydrogen and two nitro groups [C-(H)(NO2)2(C)], which is -9.9 kcal/mol. scispace.com

To enhance the accuracy of these predictive tools for energetic materials, group-equivalent schemes have been developed alongside atom-equivalent methods. electronicsandbooks.com These schemes define a "group equivalent" energy, where the total number of each type of group within the molecule is considered. electronicsandbooks.com Specific groups have been parameterized, including one representing azide functionalities bonded to carbon atoms. electronicsandbooks.comsmolecule.com To expand the fitting suite for these models, this compound was included in the training set of molecules, even in the absence of experimental crystal structural data. electronicsandbooks.com For high-nitrogen compounds containing an azido group attached to aliphatic structures, the number of azido groups is a factor in the calculation. at.ua

Atom Equivalent Energy Schemes for Estimation of Energetic Molecules

Atom equivalent energy schemes offer a rapid method for estimating the properties of energetic molecules by mapping the total energy from an electronic structure calculation to the molecule's heat of formation. osti.govlanl.gov These semi-empirical computational methods are calibrated using experimental data and can be applied to a range of molecules. electronicsandbooks.com The process involves parameterizing a set of atom or group equivalent energies that correlate calculated electronic energies with experimentally measured heats of formation for a training set of molecules. osti.govlanl.gov

Schemes using both a simple 4-parameter model (with equivalent energies for C, H, N, and O) and a more complex 7-parameter model have been developed. osti.govlanl.gov The 7-parameter model distinguishes between atoms in single bonds and those in multiple bonds, which is particularly useful for explosives that frequently contain resonant benzene (B151609) and nitro moieties. lanl.gov For this compound, the experimental gas-phase heat of formation has been compared against values calculated using these models. The 7-parameter model yielded a result significantly closer to the experimental value than the 4-parameter model. osti.govlanl.gov Another study presented a "best estimate" for the liquid phase heat of formation based on B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) calculations. dtic.mil

| Phase | Method | Value | Reference |

|---|---|---|---|

| Gas | Experimental | 60.4 | osti.govlanl.gov |

| Gas | Calculated (4-Parameter Model) | 73.08 | osti.govlanl.gov |

| Gas | Calculated (7-Parameter Model) | 64.87 | osti.govlanl.gov |

| Liquid | Experimental | 62.5 | dtic.mil |

| Liquid | Calculated ("Best Estimate") | 63.4 | dtic.mil |

Computational Screening for Advanced Energetic Materials with Desired Performance

Computational modeling is a vital component in the development of advanced propellants and explosives, allowing for the efficient screening of hypothetical energetic materials. electronicsandbooks.com These computational tools enable researchers to predict key performance properties, such as the heat of formation, and expend experimental resources only on those molecules that show significant promise for enhanced performance or reduced sensitivity. electronicsandbooks.com Atom and group-equivalent methods that convert quantum mechanical energies into gas-phase heats of formation are integral to this screening process. electronicsandbooks.com The development of these methods is often driven by specific goals, such as the search for lead-free primary explosives, which has led to the synthesis and computational evaluation of compounds with multiple azide groups. dtic.mil By improving the predictive accuracy of these models, for instance through the use of larger basis sets and group equivalents, the screening process becomes more reliable. electronicsandbooks.com The evaluation of compounds like this compound using these theoretical methods serves as a practical example of the screening process in action. electronicsandbooks.comosti.govlanl.gov

Research on Energetic Performance and Mechanistic Aspects of 1 Azido 1,1 Dinitroethane Decomposition

Theoretical Assessment of Detonation Properties and Energy Release

Correlation between Molecular Structure and Predicted Detonation Velocity/Pressure

The energetic performance of 1-azido-1,1-dinitroethane, a molecule characterized by the presence of an azide (B81097) (-N₃) and two nitro (-NO₂) groups attached to the same carbon atom, is intrinsically linked to its molecular structure. Theoretical calculations are crucial in predicting its detonation properties, such as detonation velocity (D) and detonation pressure (P), which are key indicators of its explosive power. These predictions are often based on the compound's elemental composition, density, and heat of formation. lanl.govosti.gov

The presence of both azido (B1232118) and nitro groups on a compact ethane (B1197151) backbone contributes significantly to its high energy content. smolecule.com The combination of the azide group, a well-known explosophore, with two nitro groups leads to a high nitrogen and oxygen content, which is a primary determinant of detonation velocity. For instance, the detonation velocity of this compound has been estimated to be around 7,500 m/s. This is considerably higher than fluorinated analogs, such as 1-fluoro-1,1-dinitroethane, which has a predicted detonation velocity of approximately 5,200 m/s, highlighting the superior energetic contribution of the azide group in this context.

Computational methods, such as those using thermochemical codes, utilize the heat of formation to estimate detonation properties. lanl.govosti.gov The gas-phase heat of formation for this compound has been a subject of computational studies, with various methods providing estimates. lanl.govscispace.com These theoretical values are essential for predicting the energy release upon detonation. The accuracy of these predictions is continually being improved through advanced computational techniques and comparisons with experimental data where available. electronicsandbooks.com

Role of Explosophores in Energy Generation

The energetic nature of this compound is primarily due to the presence of two powerful explosophores: the azide (-N₃) group and the nitro (-NO₂) groups. smolecule.com Explosophores are functional groups that, when present in a molecule, render it explosive. They are characterized by a high content of readily releasable energy.

The two nitro groups also play a crucial role in the energetic performance. They act as oxidizers within the molecule, providing the necessary oxygen for the combustion of the carbon and hydrogen atoms present. This internal oxygen balance is a critical factor in achieving a high detonation velocity and pressure, as it allows for a rapid and self-sustaining decomposition reaction without the need for an external oxidizing agent. The presence of multiple nitro groups on a single carbon atom, a gem-dinitro configuration, further enhances the energetic properties and density of the compound. datapdf.com

The synergistic combination of the fuel (the carbon-hydrogen backbone) and the internal oxidizers (nitro groups), along with the high-energy azide group, results in the potent energetic characteristics of this compound. smolecule.com

Thermal Decomposition Kinetics and Mechanistic Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

The thermal stability of this compound is a critical parameter for its handling, storage, and application as an energetic material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to evaluate its thermal behavior.

DSC studies reveal that this compound undergoes exothermic decomposition at elevated temperatures. Some studies indicate that this decomposition begins around 150°C. However, discrepancies in reported decomposition temperatures exist, with some data suggesting a higher onset temperature of 180°C. These variations can be attributed to factors such as sample purity and the experimental conditions employed during the analysis, like the heating rate. Methodological standardization, such as using controlled heating rates (e.g., 5–10°C/min) under an inert atmosphere, is crucial for obtaining consistent and comparable thermal stability data.

TGA measures the mass loss of a sample as a function of temperature. For energetic materials like this compound, TGA curves typically show a sharp decrease in mass corresponding to the decomposition process, where solid or liquid material is converted into gaseous products.

Identification of Gaseous Decomposition Products using Coupled Techniques (e.g., TG/DSC-FTIR-MS, Pyrolysis-GC/MS)

To understand the decomposition mechanism, it is essential to identify the gaseous products formed during the thermal breakdown of this compound. This is often achieved by coupling thermal analysis techniques with spectroscopic and spectrometric methods. Techniques like TG/DSC-FTIR-MS (Thermogravimetry/Differential Scanning Calorimetry coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry) and Pyrolysis-GC/MS (Pyrolysis coupled with Gas Chromatography-Mass Spectrometry) are powerful tools for this purpose.

While specific, detailed experimental results from these coupled techniques for this compound are not extensively available in the provided search results, general knowledge of the decomposition of similar energetic materials provides insight into the expected products. The decomposition is expected to release a significant amount of nitrogen gas (N₂) from both the azide and nitro groups. smolecule.com Other likely gaseous products include oxides of nitrogen (such as NO and NO₂), carbon dioxide (CO₂), and water (H₂O). researchgate.net The formation of these stable, low-molecular-weight gases is what drives the rapid expansion of volume and energy release characteristic of explosive decomposition.

Proposed Decomposition Mechanisms and Pathways

The initial step in the thermal decomposition of this compound is believed to be the cleavage of the weakest bond in the molecule. Computational modeling using methods like density functional theory (DFT) can predict bond dissociation energies (BDEs) to identify these critical decomposition triggers. For this compound, the primary candidates for the initial bond scission are the C-N₃ and C-NO₂ bonds.

One proposed pathway involves the homolytic cleavage of the C-N₃ bond, releasing the highly reactive azido radical (•N₃). Another possibility is the scission of a C-NO₂ bond, which is a common initial step in the decomposition of many nitro-containing energetic materials. The relative likelihood of these initial steps depends on their respective bond dissociation energies.

Following the initial bond cleavage, a complex series of secondary reactions occurs, leading to the formation of the final gaseous products. The radicals generated in the initial step are highly reactive and will propagate a chain reaction, leading to the complete breakdown of the molecule. The specific pathways and intermediates are complex and can be influenced by factors such as temperature, pressure, and the physical state of the material.

It has been noted in the synthesis of this compound that the compound has a propensity to displace a nitro group to form a highly unstable diazido derivative, suggesting the lability of the C-NO₂ bond under certain conditions. datapdf.com

Comparative Analysis of Thermal Decomposition with Other Energetic Materials (e.g., TNAZ)

The thermal stability of an energetic material is a critical parameter for its handling, storage, and application. This compound possesses both an azide (-N₃) and a geminal dinitro [-C(NO₂)₂] group, both of which significantly influence its thermal behavior. Research indicates that the presence of an azide group generally decreases the thermal decomposition temperature of a compound. lboro.ac.uk Azido compounds are known to undergo exothermic decomposition at relatively low temperatures, with this compound reported to decompose around 150°C.

A comparative analysis with 1,3,3-trinitroazetidine (B1241384) (TNAZ), a well-studied high-performance explosive, highlights the destabilizing effect of the azido group. TNAZ is noted for being thermally more stable than RDX, though less stable than HMX and TNT. researchgate.net The thermal decomposition of TNAZ begins at temperatures between 183–230°C, with some studies showing an initial exothermic reaction at 178°C. researchgate.net The decomposition of TNAZ in the gas phase has an activation energy of approximately 40.5 kcal/mol, with the rate-determining step being the homolytic cleavage of the N-NO₂ bond. researchgate.net

Studies on analogous compounds further support this trend. For instance, a comparative study of 3-azido-1,3-dinitroazetidine (ADNAZ) and TNAZ revealed that the replacement of a gem-dinitro group with a gem-azidonitro group significantly reduces the vapor pressure, melting point, and thermal decomposition temperature. researchgate.net This suggests that this compound is considerably less thermally stable than TNAZ, primarily due to the introduction of the azide functionality, which provides a lower energy pathway for decomposition.

| Compound | Key Functional Groups | Decomposition Onset/Temperature | Notes |

| This compound | Azide (-N₃), gem-Dinitro (-C(NO₂)₂) | ~150°C | The presence of the azide group significantly lowers thermal stability. lboro.ac.uk |

| 1,3,3-Trinitroazetidine (TNAZ) | Nitramine (N-NO₂), gem-Dinitro (-C(NO₂)₂) | 178-230°C researchgate.net | More stable than RDX; decomposition initiated by N-NO₂ bond cleavage. researchgate.net |

| 3-Azido-1,3-dinitroazetidine (ADNAZ) | Azide (-N₃), Nitramine (N-NO₂), Dinitro (-C(NO₂)₂) | Lower than TNAZ researchgate.net | Demonstrates the destabilizing effect of substituting a nitro group with an azido group. researchgate.net |

Theoretical Investigations of Sensitivity to Initiation Stimuli

The sensitivity of an energetic material to external stimuli such as impact and friction is a kinetic property that is fundamentally linked to its molecular structure and the weakest chemical bonds within the molecule. scispace.com For this compound, theoretical investigations focus on how the combination of the azide and gem-dinitro functional groups affects its stability and propensity for initiation.

Modeling the Influence of Molecular Features on Impact and Friction Sensitivity

Theoretical modeling is a crucial tool for predicting the sensitivity of new energetic compounds before their synthesis. at.ua The sensitivity of a compound is largely determined by the weakest bond, or "trigger linkage," in the molecule. scispace.com In the case of this compound, the molecule contains at least two recognized explosophores: the azide group (-N₃) and the dinitro group [-C(NO₂)₂]. scispace.com

Computational methods such as Density Functional Theory (DFT) can be applied to model and predict the influence of these features. A key parameter derived from these models is the Bond Dissociation Energy (BDE) for the bonds connected to the energetic groups. A lower BDE indicates a weaker bond, which is more susceptible to cleavage under thermal or mechanical stress, thus indicating higher sensitivity. For this compound, the critical bonds to analyze would be the C-N bond of the azide group and the C-N bonds of the nitro groups.

General findings indicate that the presence of an azide group tends to increase sensitivity to impact and friction. scispace.com Similarly, compounds with adjacent azido and nitro groups can exhibit high sensitivity, which may be attributed to electrostatic repulsion between the groups, destabilizing the molecule. nih.gov When multiple trigger linkages are present in a molecule, its sensitivity is often approximated by the most sensitive grouping. scispace.com Given that both the azide and gem-dinitro functionalities are potent explosophores, theoretical models predict a high sensitivity for this compound.

| Molecular Feature | Influence on Sensitivity | Theoretical Modeling Approach |

| Azide Group (-N₃) | Generally increases sensitivity to impact and friction. scispace.comnih.gov | Calculation of the C-N₃ Bond Dissociation Energy (BDE). A lower BDE suggests a primary trigger for decomposition. |

| gem-Dinitro Group (-C(NO₂)₂) | Contributes to high energy and sensitivity. scispace.com | Calculation of the C-NO₂ Bond Dissociation Energies. The weakest bond is the likely initiation site. |

| Combined Azido/Nitro Groups | Can lead to high sensitivity due to electronic effects and potential steric/electrostatic repulsion. nih.gov | Analysis of the molecular electrostatic potential surface and charge distribution to identify regions susceptible to initiation. acs.org |

Relationship between Thermal Decomposition Characteristics and Sensitivity

A direct relationship exists between a material's thermal stability and its sensitivity to mechanical stimuli. The initiation of a detonation by impact or friction is understood to be a thermal process, where the mechanical energy is converted into localized thermal energy, creating "hot spots." scispace.com If the temperature of these hot spots reaches the material's decomposition temperature, a rapid, self-propagating reaction is initiated.

Consequently, energetic materials with lower thermal decomposition temperatures are generally more sensitive to impact and friction. scispace.com The presence of the azide and 1,1-dinitroethane (B1361779) groups in the molecule is known to lower its thermal decomposition temperature. lboro.ac.uk This lower thermal stability directly implies a lower energy barrier for initiation, leading to higher sensitivity.

The initial chemical step in thermal decomposition—the cleavage of the weakest bond—is the same fundamental process that occurs during initiation by impact or friction. scispace.com Therefore, the molecular features that cause low thermal stability are the same ones that lead to high sensitivity. This relationship can be quantified using empirical models, such as the Yoshida correlation, which uses thermal analysis data from Differential Scanning Calorimetry (DSC)—specifically the onset temperature of decomposition and the decomposition energy—to predict impact sensitivity. researchgate.netacs.orgunicam.it For a compound like this compound, its low decomposition temperature (~150°C) would predict a high degree of shock sensitivity according to these models. acs.org

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| ADNAZ | 3-Azido-1,3-dinitroazetidine |

| HMX | 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane |

| RDX | 1,3,5-Trinitro-1,3,5-triazacyclohexane |

| TNAZ | 1,3,3-Trinitroazetidine |

| TNT | 2,4,6-Trinitrotoluene |

Synthesis and Characterization of Analogs and Derivatives of 1 Azido 1,1 Dinitroethane

Structural Modifications of the Azido (B1232118) and Dinitro Functionalities

Modifying the energetic azido and dinitro groups is a primary strategy for developing new derivatives. This includes the introduction of different atoms, such as fluorine, to alter chemical properties, or increasing the number of energetic functionalities to enhance performance.

The introduction of fluorine atoms into the ethane (B1197151) backbone significantly alters the electronic properties and stability of the molecule. A key example is 1-azido-1,1,2,2-tetrafluoroethane, a thermally stable and impact-insensitive compound. nih.gov Its synthesis is achieved in quantitative yield through the addition of an azide (B81097) anion to tetrafluoroethylene (B6358150) in a protic medium. nih.gov This method allows for multigram scale preparation. nih.gov

The synthesis involves charging a stainless-steel autoclave with tetrabutylammonium (B224687) azide ((Bu₄N)N₃), sodium dihydrogen phosphate (B84403) (NaH₂PO₄), water, and tetrahydrofuran (B95107) (THF). nih.gov Tetrafluoroethylene, obtained from the pyrolysis of PTFE, is then introduced to the mixture, which is stirred to produce the target compound. nih.gov This fluorinated azide has demonstrated utility as a building block in further syntheses, such as in copper(I)-catalyzed [3+2] cycloaddition reactions with terminal alkynes to form N-tetrafluoroethyl-1,2,3-triazoles. nih.gov

| Reactant 1 | Reactant 2 | Reagents/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Tetrafluoroethylene | Tetrabutylammonium azide | NaH₂PO₄, H₂O, THF | Stirring in autoclave | 1-Azido-1,1,2,2-tetrafluoroethane | Quantitative |

Increasing the nitrogen content by incorporating additional azido or nitro groups is a common objective in the design of high-energy-density materials. While direct multi-azido or polynitro derivatives of 1-azido-1,1-dinitroethane are not widely reported, the synthesis of analogous small alkanes bearing these functionalities illustrates the chemical strategies employed.

One example is 2-methyl-2-nitro-1,3-diazidopropane (NMPA), which is synthesized from nitroethane and formaldehyde (B43269) through a three-step process of condensation, sulfonation, and finally, azido-substitution. researchgate.net Another compound, 1-azido-2-(2',4',6'-trinitrophenyl)ethane, features a polynitro aromatic group attached to an azidoethane (B8782865) backbone. energetic-materials.org.cn The synthesis of 3-nitro-1,5-diazido-3-azapentane provides an example of a molecule with both multiple azido groups and a nitro group on a short, heteroatom-containing chain. energetic-materials.org.cn

| Compound Name | Key Functional Groups | Precursors | Synthetic Approach | Reference |

|---|---|---|---|---|

| 2-Methyl-2-nitro-1,3-diazidopropane (NMPA) | 1x -NO₂, 2x -N₃ | Nitroethane, Formaldehyde | Condensation, Sulfonation, Azide Substitution | researchgate.net |

| 1-Azido-2-(2',4',6'-trinitrophenyl)ethane | 1x -N₃, 3x -NO₂ (on phenyl ring) | Not specified | Described in literature | energetic-materials.org.cn |

| 3-Nitro-1,5-diazido-3-azapentane | 1x -NO₂, 2x -N₃ | Not specified | Improved preparation method described | energetic-materials.org.cn |

Exploration of Different Alkane Backbones and Ring Systems

Altering the carbon skeleton, either by extending the chain or by forming cyclic structures, provides another avenue for creating novel energetic materials derived from the azidodinitroalkane motif.

Extending the carbon backbone from ethane to propane (B168953) or longer chains can influence the physical state and energetic properties of the compound. A relevant example is 1-azido-2-nitro-2-azapropane, which was synthesized in high yield from 1-chloro-2-nitro-2-azapropane and sodium azide. doi.orgresearchgate.net This compound is a liquid energetic material that incorporates both a nitramine and an azide group within a propane-based structure. doi.orgresearchgate.net

General synthetic strategies for producing 1,3-dinitroalkanes, which represent an extended dinitro system, often involve the Michael addition of nitroalkanes to nitroalkenes. msu.edu However, these reactions can be complicated by the formation of oligomeric byproducts. msu.edu The development of controlled methods, such as those using thiourea (B124793) catalysts, has allowed for the diastereoselective synthesis of syn-1,3-dinitro compounds with good yields. msu.edu

Incorporating the azidodinitro functionality into a strained ring system, such as azetidine, is a strategy to increase the heat of formation and density. While the synthesis of 3-azido-1,1-dinitroazetidine is not found in readily available literature, the synthesis of related polynitro cyclic compounds has been achieved. For example, 1,3,3-trinitroazetidine (B1241384) (TNAZ) is a well-known energetic compound synthesized from N-tert-butyl-3,3-dinitroazetidine. acs.org

Hybrid Energetic Systems Incorporating 1,1-Dinitroethyl Moieties

Hybrid energetic systems are molecules that combine different energetic moieties, such as a dinitroethyl group and an energetic heterocycle (e.g., triazole, tetrazole, or pyrazole), to achieve a combination of desirable properties like high performance and thermal stability.

A clear example of this approach is the synthesis of 1-nitrotetrazolato-2-nitro-2-azapropane. This compound is formed by reacting 1-chloro-2-nitro-2-azapropane with silver nitrotetrazolate, resulting in a solid energetic material that covalently links a nitramine group with a nitrotetrazolate ring. doi.orgresearchgate.net

Another strategy involves building energetic heterocycles with azidoalkyl or nitroalkyl side chains. Researchers have synthesized a series of nitropyrazoles functionalized with azidoethyl and nitratoethyl groups. nih.gov For instance, 1-azidoethyl-3,4-dinitropyrazole was synthesized by the deprotonation of 3,4-dinitropyrazole followed by reaction with 1-azido-2-chloroethane. nih.gov These hybrid compounds are being investigated as potential melt-cast explosives. nih.gov

| Compound Name | Core Moieties | Synthetic Precursors | Reference |

|---|---|---|---|

| 1-Nitrotetrazolato-2-nitro-2-azapropane | Nitramine, Nitrotetrazole | 1-Chloro-2-nitro-2-azapropane, Silver nitrotetrazolate | doi.orgresearchgate.net |

| 1-Azidoethyl-3,4-dinitropyrazole | Dinitropyrazole, Azidoethane | 3,4-Dinitropyrazole, 1-Azido-2-chloroethane | nih.gov |

| 1-Nitratoethyl-3,4-dinitropyrazole | Dinitropyrazole, Nitratoethane | 1-Hydroxyethyl-3-nitropyrazole, Fuming nitric acid | nih.gov |

Furoxan and Furazan (B8792606) Derivatives with Azido and Dinitroethyl Groups

The synthesis of energetic materials often involves the incorporation of explosophoric groups such as azido (-N₃), nitro (-NO₂), furazan, and furoxan rings into a single molecular structure. The combination of a geminal dinitroethyl group with a furoxan or furazan ring is a strategy to create high-density, high-energy materials.

One synthetic approach to link a dinitroalkyl group to a furoxan ring involves a cascade of reactions starting from the sodium salt of dinitromethane (B14754101) and a (chlorohydroxamoyl)furoxan. This one-pot transformation proceeds through several steps:

Acylation of the dinitromethane sodium salt with the (chlorohydroxamoyl)furoxan.

This leads to the formation of a 2-furoxanyl-2-oximino-1,1-dinitroethane sodium salt intermediate.

Subsequent nitrosation of the dinitromethyl anion of this intermediate.

An intramolecular attack of the resulting oxime anion on the nitroso-group, which ultimately yields a 3-nitrofuroxanyl moiety.

While this demonstrates the successful linkage of a dinitroethyl-type group to a furoxan, the direct synthesis of furoxan or furazan derivatives from this compound is not widely documented. However, related structures, such as 3,4-bis(4′-azidofurazan-3′-yl) furoxan, have been synthesized. This compound is noted for its low melting point and good thermal stability, making it a potential candidate for melt-pour formulations. bibliotekanauki.pl

Another relevant example is the synthesis of 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF). This compound was prepared via a nucleophilic substitution reaction from 3,4-bis(4-nitrofurazan-3-yl)furoxan (DNTF) and 2-azidoethanol. The introduction of azidoethoxy groups was designed to lower the melting point while maintaining high energy content due to the azido groups and the furazan-furoxan core. nih.gov

The properties of a representative compound are detailed below.

| Compound Name | Abbreviation | Melting Point (°C) | Decomposition Temperature (°C) | Calculated Detonation Velocity (m/s) | Key Features |

|---|---|---|---|---|---|

| 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan | DAeTF | 60.5 | 251.7 | 7270 | Low-melting point, insensitive, high-energy |

Design of Polyazido Compounds as Energetic Plasticizers

The core design principle is to combine the positive heat of formation and high nitrogen content of the azido group (-N₃) with the high density and oxygen-balancing properties of the nitro group (-NO₂), especially the gem-dinitro configuration (-C(NO₂)₂-). researchgate.net This combination is sought to achieve a synergistic effect on the energetic performance.

Key considerations in the design of polyazido energetic plasticizers include:

High Energy Density: Achieved by maximizing the number of energetic groups (azido, nitro) relative to the hydrocarbon backbone.

Low Glass Transition Temperature (Tg): A low Tg is essential for a plasticizer to be effective, particularly at low operational temperatures. This is often achieved by designing molecules with flexible backbones, such as ethers or long alkyl chains. researchgate.net

Good Thermal Stability: The plasticizer must be stable at storage and processing temperatures. Decomposition temperatures above 200°C are generally desired. researchgate.net

Compatibility: The plasticizer must be miscible with the energetic binder (e.g., glycidyl (B131873) azide polymer - GAP) to form a stable, homogeneous matrix. uni-muenchen.desci-hub.box

Low Sensitivity: The final formulation should be insensitive to accidental stimuli like impact and friction. researchgate.net

Research has explored the synthesis of various polyazido esters and ethers based on different molecular backbones. For instance, derivatives of 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) have been synthesized and evaluated as potential energetic plasticizers. researchgate.net These compounds combine multiple azido groups on a single backbone. Similarly, energetic plasticizers have been developed from gem-dinitrodiols, such as 2,2-dinitropropane-1,3-diol (B1619563) (DNPD), highlighting the utility of the gem-dinitro structural motif. researchgate.net

The following table summarizes the properties of several designed energetic plasticizers, illustrating the balance of properties sought in these materials.

| Compound Name | Abbreviation | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (°C) | Key Energetic Groups |

|---|---|---|---|---|

| 2,2-bis(azidomethyl)propane-1,3-diyl dipropionate | - | -78.3 | 231.8 | Azido |

| 2,2-dinitropropane-1,3-diyl dipropionate | - | -47.5 | 236.0 | gem-Dinitro |

| N-butyl-N-(2-nitroxyethyl)nitramine | BuNENA | -76 | ~200 | Nitrate (B79036), Nitramine |

Future Research Directions and Unexplored Avenues in 1 Azido 1,1 Dinitroethane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 1-Azido-1,1-dinitroethane, such as the electrolysis of 1,1-dinitroalkanes in the presence of sodium azide (B81097), often involve harsh conditions or produce significant waste streams. dtic.mil Future research must prioritize the development of more sustainable and "green" synthetic methodologies. This includes exploring enzymatic or biocatalytic routes, which could offer higher selectivity and milder reaction conditions. Additionally, the use of environmentally benign solvents and reagents, along with the development of continuous flow processes, could significantly reduce the environmental impact of ADNE production. rudn.ru

A key challenge lies in the inherent instability of many energetic precursors. Research into novel reaction pathways that avoid the isolation of hazardous intermediates is crucial. For instance, one-pot reactions where sequential transformations occur in a single reaction vessel could enhance safety and efficiency. The application of mechanochemistry, using mechanical force to induce chemical reactions, presents another promising avenue for solvent-free synthesis.

Advanced Computational Modeling for High-Throughput Screening and Property Prediction

Computational chemistry has emerged as a powerful tool in the design and screening of new energetic materials. electronicsandbooks.com For this compound, advanced computational modeling can play a pivotal role in accelerating the discovery of new derivatives and formulations. High-throughput screening, employing quantum mechanical calculations and machine learning algorithms, can rapidly evaluate large virtual libraries of ADNE-based compounds for key properties such as heat of formation, density, detonation velocity, and sensitivity. electronicsandbooks.comosti.gov

Future research should focus on developing more accurate and efficient computational models. This includes the use of multi-scale modeling approaches that can bridge the gap between molecular properties and bulk behavior. For instance, combining quantum mechanics with molecular dynamics simulations can provide insights into the decomposition mechanisms and solid-state properties of ADNE and its derivatives. Furthermore, the development of predictive models for sensitivity, which remains a significant challenge, would be a major breakthrough in the field. researchgate.netresearchgate.net

Table 1: Predicted Energetic Properties of this compound

| Property | Predicted Value | Method |

| Heat of Formation (gas phase) | -69.85 kJ/mol | G4 Method acs.org |

| Heat of Formation (gas phase) | -67.77 kJ/mol | CBS-QB3 Method acs.org |

| Detonation Velocity | ~7,500 m/s | Not specified |

Exploration of New Chemical Transformations and Derivatization Strategies for Functional Materials

The chemical versatility of the azido (B1232118) and nitro groups in this compound opens up a wide range of possibilities for new chemical transformations and derivatization. Future research should explore reactions that modify these functional groups to create novel energetic materials with tailored properties. For example, the azide group can participate in [3+2] cycloaddition reactions with alkynes or nitriles to form triazole or tetrazole rings, respectively. nih.govrsc.org These nitrogen-rich heterocyclic rings can further enhance the energetic performance and thermal stability of the resulting compounds.

Derivatization strategies can also be employed to introduce other functional groups that impart specific properties, such as improved processability or reduced sensitivity. For instance, the introduction of long alkyl chains or fluorinated substituents could modify the physical properties of ADNE, making it more suitable for specific applications. researchgate.net The exploration of co-crystallization of ADNE with other energetic or inert compounds is another promising avenue to create new functional materials with unique properties. mdpi.comuni-muenchen.de

Theoretical Integration of this compound into Multi-Component Energetic Formulations

While the properties of pure this compound are of interest, its practical application will likely be in multi-component energetic formulations. Theoretical studies are essential to predict the performance and compatibility of ADNE in such mixtures. Computational models can be used to calculate the detonation parameters, such as detonation pressure and velocity, of formulations containing ADNE as an oxidizer or energetic plasticizer. mdpi.com

Future research should focus on developing models that can accurately predict the interactions between ADNE and other components in a formulation, including binders, plasticizers, and other energetic fillers. This will enable the rational design of new formulations with optimized performance and safety characteristics. The theoretical investigation of the compatibility of ADNE with emerging "green" binders and plasticizers is also a critical area of research.

Fundamental Studies on Solid-State Packing and Crystal Engineering for Tailored Energetic Performance

The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the properties of energetic materials, including their density, sensitivity, and detonation performance. uni-muenchen.de Fundamental studies on the crystal structure of this compound and its derivatives are crucial for understanding these structure-property relationships.

Crystal engineering, the rational design of crystal structures, offers a powerful tool to tailor the energetic performance of ADNE. By controlling the intermolecular interactions, such as hydrogen bonding and van der Waals forces, it may be possible to design polymorphs or co-crystals of ADNE with improved density and reduced sensitivity. Future research in this area should utilize advanced characterization techniques, such as single-crystal X-ray diffraction and solid-state NMR, in combination with computational crystal structure prediction methods.

Q & A

Q. What are the established synthetic routes for 1-azido-1,1-dinitroethane, and how can researchers optimize yields?

this compound is synthesized via two primary routes:

- Electrochemical synthesis : Electrolysis of 1,1-dinitroethane in an alkaline solution containing sodium azide (NaN₃). Optimize yields by controlling pH (≥10), temperature (20–25°C), and current density (0.5–1.0 A/cm²) to minimize side reactions like nitro group reduction .

- Lithium azide substitution : Reacting trinitromethyl precursors (e.g., 1,1,1-trinitroethane) with lithium azide (LiN₃) in polar aprotic solvents (DMF/DMSO). Use stoichiometric excess of LiN₃ (1.2–1.5 eq.) and inert atmosphere to suppress azide decomposition .

Characterization: Confirm product purity via IR (azide stretch: ~2100 cm⁻¹) and NMR (absence of residual nitroalkane peaks) .

Q. What analytical techniques are critical for characterizing this compound?

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight, light-resistant containers at ≤4°C to slow azide degradation. Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation .

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (face shield, Kevlar gloves). Conduct small-scale (<1 g) reactions initially to evaluate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from impurities or varying experimental conditions:

- Methodological standardization : Use Thermogravimetric Analysis (TGA) with controlled heating rates (5–10°C/min) under inert gas (N₂/Ar) to isolate decomposition pathways .

- Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for C-N₃ and C-NO₂ bonds, identifying critical decomposition triggers .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 1-fluoro-1,1-dinitroethane) to isolate electronic effects of the azide group .

Q. What mechanistic insights explain the reactivity of this compound in click chemistry applications?

The azide group undergoes strain-promoted cycloadditions with alkynes (e.g., DBCO) via Huisgen 1,3-dipolar cycloaddition :

- Kinetic control : High electron-withdrawing nitro groups polarize the azide, accelerating reaction rates. Monitor kinetics via UV-Vis (loss of azide absorbance at 2100 cm⁻¹) .

- Side reactions : Competing nitro group reduction (e.g., by residual Na⁺ in electrochemical synthesis) can form amine byproducts. Mitigate via post-synthesis purification (e.g., column chromatography with silica gel) .

Q. How can researchers design experiments to study the environmental impact of this compound degradation?

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Quantify azide release via ion chromatography and nitro group retention via LC-MS .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity of degradation products (e.g., hydrazoic acid, nitro alcohols) .

- Advanced oxidation : Evaluate photocatalytic degradation (TiO₂/UV) to identify intermediates (e.g., nitroso compounds) via GC-MS .

Methodological Best Practices

- Data transparency : Report raw spectral data (e.g., NMR integrals, IR peaks) in supplementary materials to enable reproducibility .

- Contradiction analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when conflicting data arise .

- Ethical reporting : Disclose near-miss incidents (e.g., unintended detonation during synthesis) to improve safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.